3-Amino-4-cyanopyridine-2-carboxamide
Description
3-Amino-4-cyanopyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with amino, cyano, and carboxamide groups at positions 2, 4, and 2, respectively. The cyano group enhances electron-withdrawing properties, while the carboxamide moiety contributes to hydrogen-bonding interactions, influencing solubility and biological activity.
Properties
CAS No. |
155879-89-3 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-amino-4-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-3-4-1-2-11-6(5(4)9)7(10)12/h1-2H,9H2,(H2,10,12) |
InChI Key |
BTXHUQIYIXFEEQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1C#N)N)C(=O)N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)N)C(=O)N |
Synonyms |
2-Pyridinecarboxamide,3-amino-4-cyano-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The cyano group in the target compound contrasts with electron-donating substituents like methoxy () or methoxymethyl (), which may alter reactivity in nucleophilic or electrophilic reactions.
Spectroscopic Properties
Infrared (IR) spectroscopy highlights functional group differences:
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